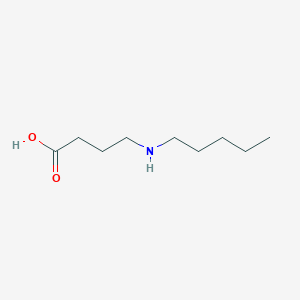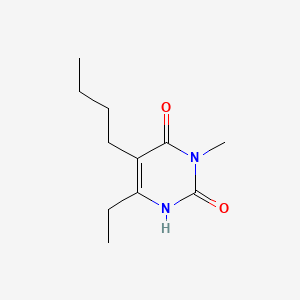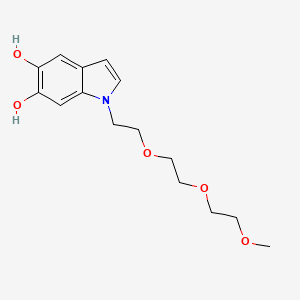
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is a complex organic compound with a unique structure that includes an indole core substituted with a polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol typically involves multiple steps. One common approach is to start with the indole core and introduce the polyether chain through a series of etherification reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The polyether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups on the indole ring can participate in hydrogen bonding and other interactions with biological molecules. The polyether chain can enhance the solubility and bioavailability of the compound, allowing it to interact with cellular pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate
Uniqueness
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is unique due to its indole core combined with a polyether chain. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of both hydroxyl groups and a polyether chain allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]indole-5,6-diol |
InChI |
InChI=1S/C15H21NO5/c1-19-6-7-21-9-8-20-5-4-16-3-2-12-10-14(17)15(18)11-13(12)16/h2-3,10-11,17-18H,4-9H2,1H3 |
Clé InChI |
NFKOTFGJYVQORG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCN1C=CC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


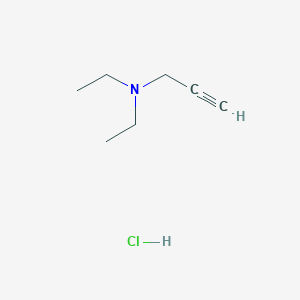
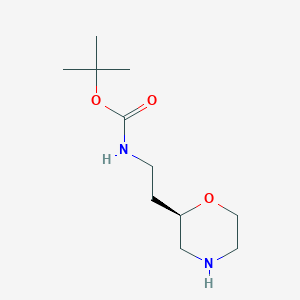
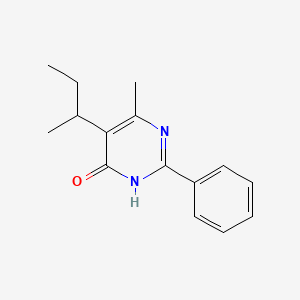
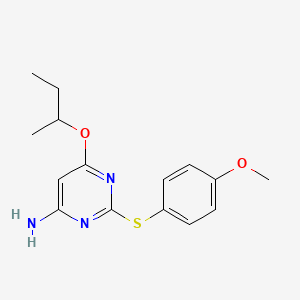
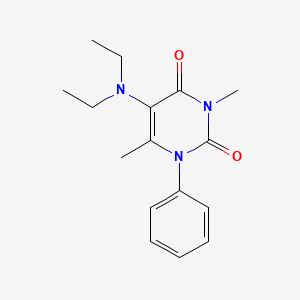


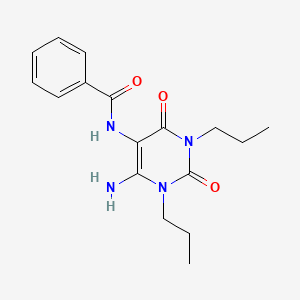
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
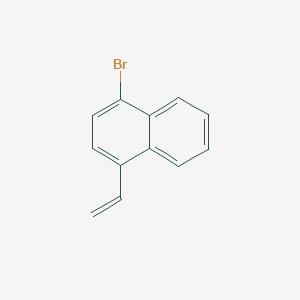
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
